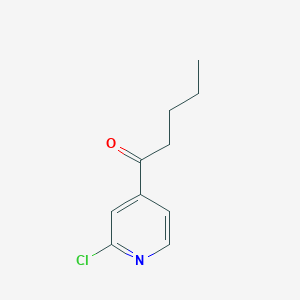

2-Chloro-4-valerylpyridine

Beschreibung

Eigenschaften

IUPAC Name |

1-(2-chloropyridin-4-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO/c1-2-3-4-9(13)8-5-6-12-10(11)7-8/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCOUUGWAXCTQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)C1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642134 | |

| Record name | 1-(2-Chloropyridin-4-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898784-66-2 | |

| Record name | 1-(2-Chloro-4-pyridinyl)-1-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898784-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Chloropyridin-4-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4 Valerylpyridine

Transformations of the Valeryl Functional Group

The valeryl group, a five-carbon acyl chain, possesses a reactive carbonyl (ketone) functionality and acidic α-protons, allowing for a diverse range of chemical transformations.

The ketone in 2-chloro-4-valerylpyridine can undergo reactions typical of carbonyl compounds, including nucleophilic addition and condensation.

Knoevenagel Condensation: This reaction involves the condensation of a carbonyl compound with a molecule containing an "active methylene" group (a CH₂ group flanked by two electron-withdrawing groups, such as malonic esters or malononitrile), catalyzed by a weak base like an amine. wikipedia.orgsigmaaldrich.com The reaction proceeds via nucleophilic addition to the carbonyl group, followed by dehydration to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The valeryl ketone of this compound would be expected to react with active methylene compounds under Knoevenagel conditions to form a new carbon-carbon double bond. A variation, the Doebner modification, uses pyridine (B92270) as a solvent and malonic acid as the active methylene component, which often results in subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

Wittig Reaction: The Wittig reaction is a highly versatile method for synthesizing alkenes from aldehydes or ketones. libretexts.orglumenlearning.com It involves the reaction of the carbonyl compound with a phosphorus ylide (a Wittig reagent), which is typically prepared by deprotonating a phosphonium salt with a strong base. lumenlearning.com The reaction proceeds through a four-membered oxaphosphetane intermediate, which collapses to form the alkene and a stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction. lumenlearning.comorganic-chemistry.org The valeryl ketone can be converted into a variety of substituted alkenes using this method, with the stereochemical outcome (E vs. Z) depending on the nature of the ylide used. organic-chemistry.org

Grignard Additions: Grignard reagents (organomagnesium halides, R-MgX) are potent nucleophiles that readily add to the carbonyl carbon of ketones. The reaction of this compound with a Grignard reagent would result in the formation of a tertiary alcohol after an acidic workup. This reaction provides an effective means of introducing a new alkyl or aryl group at the carbonyl position, extending the carbon skeleton of the molecule.

The methylene group adjacent to the carbonyl in the valeryl chain (the α-position) is activated, and its protons are acidic. This allows for functionalization at this position through the formation of an enol or enolate intermediate.

Alpha-Halogenation: Ketones can be halogenated at the α-position under either acidic or basic conditions. In an acidic medium, the reaction proceeds through an enol intermediate. Under basic conditions, an enolate is formed, which then acts as a nucleophile, attacking the halogen (e.g., Br₂). The presence of the Lewis basic pyridine nitrogen in the substrate can play a directing role in such functionalizations. acs.orgchemrxiv.org

Alpha-Alkylation: The α-protons can be removed by a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to generate an enolate ion. This enolate can then act as a nucleophile in an SN2 reaction with an alkyl halide, resulting in the formation of a new carbon-carbon bond at the α-position. This two-step sequence is a fundamental method for constructing more complex carbon skeletons by adding alkyl groups adjacent to a carbonyl. The regioselectivity of enolate formation can be controlled by the choice of base and reaction conditions.

Table 2: Summary of Potential Valeryl Group Transformations

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Knoevenagel Condensation | Active methylene compound (e.g., CH₂(CO₂Et)₂), weak base | α,β-Unsaturated compound |

| Wittig Reaction | Phosphorus ylide (e.g., Ph₃P=CHR) | Alkene |

| Grignard Addition | Organomagnesium halide (R-MgX), then H₃O⁺ | Tertiary alcohol |

| Alpha-Halogenation | Base or Acid, Halogen (e.g., Br₂) | α-Halo ketone |

| Alpha-Alkylation | Strong base (e.g., LDA), then Alkyl halide (R-X) | α-Alkyl ketone |

Oxidative and Reductive Transformations of the Acyl Chain

The valeryl group in this compound is susceptible to both oxidation and reduction, offering pathways to a variety of other functionalized pyridine derivatives.

Oxidative Transformations:

The oxidation of the valeryl side chain can lead to several products depending on the reaction conditions and the oxidizing agent employed. A common transformation is the oxidation of the alkyl chain to a carboxylic acid. This can be achieved using strong oxidizing agents. For instance, alkylpyridines can be oxidized to pyridine carboxylic acids. Another potential oxidative pathway is the Baeyer-Villiger oxidation, where the ketone is converted to an ester.

A summary of potential oxidative transformations is presented in Table 1.

| Oxidizing Agent | Potential Product | Reaction Type |

| Strong Oxidants (e.g., KMnO4, H2O2) | 2-Chloro-4-carboxypyridine | Side-chain oxidation |

| Peroxy acids (e.g., m-CPBA) | 4-(2-chloropyridin-4-yl) 4-oxobutanoate | Baeyer-Villiger Oxidation |

Reductive Transformations:

The carbonyl group of the valeryl substituent is readily reduced to a secondary alcohol or completely reduced to an alkyl group. The choice of reducing agent dictates the outcome of the reaction.

Reduction to an Alcohol: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can reduce the ketone to the corresponding secondary alcohol, 1-(2-chloropyridin-4-yl)pentan-1-ol.

Reduction to an Alkane: More vigorous reduction methods, such as the Wolff-Kishner or Clemmensen reduction, can fully reduce the carbonyl group to a methylene group, yielding 2-chloro-4-pentylpyridine.

Table 2 provides a summary of these reductive transformations.

| Reducing Agent | Potential Product | Reaction Type |

| NaBH4, LiAlH4 | 1-(2-chloropyridin-4-yl)pentan-1-ol | Carbonyl Reduction |

| H2NNH2/KOH (Wolff-Kishner) | 2-chloro-4-pentylpyridine | Deoxygenation |

| Zn(Hg)/HCl (Clemmensen) | 2-chloro-4-pentylpyridine | Deoxygenation |

Interplay between the Pyridine Core and Valeryl Substituent Reactivity

The reactivity of this compound is a result of the electronic interplay between the pyridine ring, the chloro substituent, and the valeryl substituent.

The pyridine ring itself is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electron deficiency is further enhanced by the presence of two electron-withdrawing groups: the 2-chloro and the 4-valeryl substituents. The chloro group withdraws electron density through its inductive effect, while the valeryl group withdraws electron density through both inductive and resonance effects.

This electron-deficient nature of the pyridine ring has several important consequences:

Enhanced Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing groups make the pyridine ring highly susceptible to attack by nucleophiles, particularly at the positions ortho and para to the nitrogen atom (C2, C4, and C6). The chlorine atom at the C2 position is a good leaving group, making this position a prime target for SNAr reactions.

Decreased Susceptibility to Electrophilic Aromatic Substitution (EAS): The deactivation of the ring by the electron-withdrawing groups makes electrophilic substitution reactions difficult.

Acidity of α-Protons: The protons on the carbon atom adjacent to the carbonyl group (α-protons) of the valeryl chain are acidic and can be removed by a base to form an enolate. This enolate can then participate in various reactions, such as alkylation or condensation. The electron-withdrawing nature of the 2-chloropyridyl group can influence the stability of this enolate.

Reaction Mechanism Elucidation for Key Transformations of this compound

While specific mechanistic studies on this compound are not available, the mechanisms of its key transformations can be postulated based on established reaction mechanisms for similar compounds.

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The SNAr reaction at the C2 position of this compound with a nucleophile (Nu-) would proceed through a two-step addition-elimination mechanism.

Addition of the Nucleophile: The nucleophile attacks the electron-deficient C2 carbon, which is bonded to the chlorine atom. This attack is facilitated by the electron-withdrawing effects of the ring nitrogen and the 4-valeryl group. This step leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and the carbonyl group of the valeryl substituent.

Elimination of the Leaving Group: The aromaticity of the pyridine ring is restored by the elimination of the chloride ion, which is a good leaving group.

Mechanism of Acyl Chain Reduction (e.g., with NaBH4):

The reduction of the valeryl ketone to a secondary alcohol with sodium borohydride involves the transfer of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon.

Nucleophilic Attack by Hydride: The hydride ion attacks the carbonyl carbon, breaking the carbon-oxygen pi bond and forming a new carbon-hydrogen bond. This results in the formation of an alkoxide intermediate.

Protonation: The alkoxide intermediate is then protonated by a protic solvent (e.g., methanol or water) to yield the final alcohol product.

Derivatization Strategies for Analytical and Synthetic Advancement of 2 Chloro 4 Valerylpyridine

Principles and Objectives of Derivatization in Chemical Analysis

Derivatization in chemical analysis involves the transformation of a chemical substance into a new compound, or derivative, that has properties more amenable to a particular analytical technique. The primary objectives of this process are to:

Improve Volatility: For techniques like gas chromatography (GC), which require the analyte to be in the vapor phase, derivatization can increase the volatility of otherwise non-volatile compounds.

Enhance Thermal Stability: Many organic molecules can decompose at the high temperatures used in GC analysis. Derivatization can create more thermally stable derivatives. nih.gov

Increase Detectability: By introducing specific functional groups (e.g., chromophores, fluorophores), derivatization can significantly enhance the response of an analyte to a particular detector, thereby lowering detection limits.

Improve Chromatographic Separation: Derivatization can alter the polarity and other physicochemical properties of a compound, leading to better peak shape, reduced tailing, and improved resolution from other components in a mixture. nih.gov

Facilitate Structural Elucidation: Introducing specific tags or labels can aid in the structural characterization of a molecule using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

For 2-Chloro-4-valerylpyridine, derivatization can target either the valeryl side chain or the pyridine (B92270) ring to achieve these analytical goals.

Chemical Modification for Enhanced Chromatographic Separation

Chromatographic techniques are central to the separation and quantification of chemical compounds. Derivatization plays a crucial role in optimizing these separations for molecules like this compound.

Strategies for Gas Chromatography (GC) Derivatization

Gas chromatography is a powerful technique for separating volatile organic compounds. phenomenex.blog While this compound is reasonably volatile, its polarity, stemming from the nitrogen atom in the pyridine ring and the carbonyl group, can lead to poor peak shapes and interactions with the GC column's stationary phase. Derivatization can mitigate these issues.

Common derivatization strategies for the carbonyl group in the valeryl side chain include:

Oximation: Reaction with a hydroxylamine derivative, such as methoxyamine hydrochloride, converts the carbonyl group to an oxime. This reduces the polarity of the molecule and can improve its thermal stability. nih.gov

Hydrazone Formation: Reagents like 2,4-dinitrophenylhydrazine (DNPH) react with the carbonyl group to form colored and more stable hydrazones, which are particularly useful for enhancing detection.

Silylation: While more common for active hydrogens, silylating agents can sometimes react with the enol form of the ketone, though this is less frequent. Silylation is a widely used method to make compounds more volatile. nih.gov Common reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.govresearchgate.net Pyridine is often used as a catalyst in these reactions. nih.govresearchgate.net

The pyridine ring itself is generally stable to common GC derivatization reagents. However, the use of pyridine as a solvent or catalyst during derivatization reactions is common and its compatibility with GC columns is well-established. researchgate.net

| Target Functional Group | Derivatization Reaction | Reagent | Purpose |

|---|---|---|---|

| Valeryl (Carbonyl) | Oximation | Methoxyamine hydrochloride | Reduce polarity, improve thermal stability |

| Valeryl (Carbonyl) | Hydrazone Formation | 2,4-Dinitrophenylhydrazine (DNPH) | Enhance detection (colorimetric) |

| Valeryl (Enol form) | Silylation | BSTFA, MSTFA | Increase volatility |

Strategies for High-Performance Liquid Chromatography (HPLC) Derivatization

High-Performance Liquid Chromatography (HPLC) is suitable for a wider range of compounds than GC, including those that are non-volatile or thermally labile. thermofisher.cn For this compound, derivatization in HPLC is primarily aimed at enhancing detection rather than altering volatility.

Derivatization can be performed either pre-column or post-column. Pre-column derivatization involves reacting the analyte before it is injected into the HPLC system, while post-column derivatization occurs after the separation on the column and before the detector.

Key HPLC derivatization strategies applicable to the carbonyl group of this compound include:

Fluorescent Labeling: Reagents such as dansyl hydrazine can react with the carbonyl group to introduce a highly fluorescent dansyl tag, enabling sensitive detection by a fluorescence detector.

UV-Visible Tagging: As mentioned for GC, reaction with DNPH forms a 2,4-dinitrophenylhydrazone derivative that has a strong absorbance in the UV-visible region, significantly improving detection limits with a standard UV-Vis detector.

The basicity of the pyridine nitrogen allows for analysis using mixed-mode chromatography, which can separate compounds based on both hydrophobic and ionic interactions, potentially obviating the need for derivatization for separation purposes. helixchrom.com

| Target Functional Group | Derivatization Reaction | Reagent | Purpose |

|---|---|---|---|

| Valeryl (Carbonyl) | Fluorescent Labeling | Dansyl hydrazine | Enhance fluorescence detection |

| Valeryl (Carbonyl) | UV-Visible Tagging | 2,4-Dinitrophenylhydrazine (DNPH) | Enhance UV-Visible detection |

Derivatization for Spectroscopic Characterization Enhancement

Spectroscopic techniques provide detailed information about the structure and properties of molecules. Derivatization can be employed to enhance the signals obtained from these methods.

Chromophore and Fluorophore Tagging for UV-Vis and Fluorescence Detection

As discussed in the context of HPLC, the introduction of chromophores and fluorophores is a powerful strategy for enhancing detectability.

Chromophore Tagging: A chromophore is a part of a molecule responsible for its color. By attaching a strong chromophore, the molar absorptivity of the analyte in the UV-visible spectrum can be dramatically increased. The reaction of the valeryl group with DNPH is a classic example.

Fluorophore Tagging: A fluorophore is a fluorescent chemical compound that can re-emit light upon light excitation. youtube.com Attaching a fluorophore to this compound, for instance, by reacting the carbonyl group with a fluorescent hydrazine or amine, allows for highly sensitive detection using fluorescence spectroscopy. frontiersin.org Pyridine-based compounds themselves can exhibit fluorescence, and their emission properties can be tuned by chemical modification. mdpi.com

Isotopic Labeling and Derivatization for NMR and Mass Spectrometry Facilitation

Isotopic labeling is a technique where one or more atoms in a molecule are replaced by their isotopes. This is particularly useful in NMR and MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The introduction of isotopes such as Deuterium (²H), Carbon-13 (¹³C), and Nitrogen-15 (¹⁵N) can simplify complex NMR spectra and provide specific structural information. acs.org For this compound, selective deuteration of the pyridine ring or the valeryl chain can help in assigning proton signals. ¹³C and ¹⁵N enrichment can provide valuable information about the carbon and nitrogen skeletons, respectively. Recent advancements have demonstrated strategies for nitrogen isotope exchange in pyridine rings. chemrxiv.orgchemrxiv.org

Mass Spectrometry (MS): In mass spectrometry, derivatization can be used to produce characteristic fragmentation patterns that aid in structural identification. Isotopic labeling is also a powerful tool in MS, particularly in quantitative studies where an isotopically labeled version of the analyte can be used as an internal standard. The mass difference between the labeled and unlabeled compound allows for precise quantification.

Derivatization for Subsequent Synthetic Transformations

The strategic derivatization of this compound is a cornerstone for its application in advanced synthetic chemistry. By modifying its core structure, chemists can unlock pathways to novel compounds with tailored properties. This often involves either temporarily masking a reactive site to direct a reaction elsewhere on the molecule or introducing a new functional handle to facilitate subsequent coupling reactions. These strategies enhance the synthetic utility of this compound as a versatile building block.

In the multistep synthesis of complex molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with a desired transformation at another site. wikipedia.orgorganic-chemistry.org For this compound, the primary site for such protection is the ketone of the valeryl group. This is particularly crucial when reactions targeting the 2-chloro position are performed using strongly nucleophilic or basic reagents, which could otherwise react with the electrophilic carbonyl carbon. youtube.comlibretexts.org

The most common strategy for protecting the ketone is its conversion to an acetal or ketal, which is stable under basic and nucleophilic conditions but can be readily removed under acidic conditions. wikipedia.orgyoutube.comlibretexts.orgchemistrysteps.com The formation of a cyclic acetal, typically a 1,3-dioxolane by reacting the ketone with ethylene glycol in the presence of an acid catalyst, is a highly effective method. wikipedia.org The water generated during this reversible reaction is typically removed to drive the equilibrium toward the protected product. libretexts.org

Once the desired synthetic modifications on the pyridine ring are complete, the ketone can be regenerated through hydrolysis of the acetal using aqueous acid. wikipedia.orgyoutube.com This two-step protection-deprotection sequence allows for a broader range of chemical transformations to be applied to the this compound scaffold. Mild deprotection methods using various Lewis acids or other catalysts are also available to ensure compatibility with sensitive functional groups that may have been introduced elsewhere in the molecule. fao.orgorganic-chemistry.orgorganic-chemistry.org

Table 1: Protection and Deprotection of the Valeryl Ketone

| Step | Reagents & Conditions | Product | Purpose |

|---|---|---|---|

| Protection | Ethylene glycol, p-Toluenesulfonic acid (cat.), Toluene, Dean-Stark apparatus | 2-Chloro-4-(2-butyl-2-methyl-1,3-dioxolan-4-yl)pyridine | Masks the ketone from reacting with nucleophiles or bases. |

| Deprotection | Aqueous HCl or H₂SO₄, Acetone/Water | This compound | Regenerates the ketone after other synthetic steps are completed. |

The chloro-substituent at the 2-position of the pyridine ring is an excellent functional handle, or "auxiliary group," for a variety of palladium- and nickel-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse array of more complex molecules. The reactivity of the 2-chloropyridine moiety allows it to serve as an electrophilic partner in these transformations without prior conversion to a more reactive intermediate, although such strategies can also be employed.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds by coupling the 2-chloropyridine derivative with an organoboron compound, such as an aryl or vinyl boronic acid. researchgate.netresearchgate.net The reaction is typically catalyzed by a palladium complex and requires a base. researchgate.netresearchgate.net While some nickel-based catalysts have shown limitations with 2-chloropyridine substrates, specific palladium-phosphine ligand systems are highly effective. rsc.orgnih.gov

Buchwald-Hartwig Amination: To form carbon-nitrogen bonds, the Buchwald-Hartwig amination is a premier method. yufengchemicals.comorganic-chemistry.orgwikipedia.org This palladium-catalyzed reaction couples this compound with a wide range of primary or secondary amines, providing access to various 2-aminopyridine derivatives. yufengchemicals.comlibretexts.org The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields. yufengchemicals.comresearchgate.net

Sonogashira Coupling: For the synthesis of alkynylated pyridines, the Sonogashira coupling is employed. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgscirp.orgsemanticscholar.org

Negishi Coupling: The Negishi coupling offers another route to C-C bond formation by reacting the chloropyridine with an organozinc reagent. organic-chemistry.orgwikipedia.org This method is known for its high functional group tolerance and can be catalyzed by either palladium or nickel complexes. wikipedia.org

Nickel-Catalyzed Cross-Electrophile Coupling: An alternative strategy involves the nickel-catalyzed coupling of 2-chloropyridines with other electrophiles, such as alkyl bromides. nih.govnih.gov This method avoids the pre-formation of organometallic reagents and demonstrates promising functional group compatibility. nih.govnih.gov

Table 2: Cross-Coupling Reactions Utilizing the 2-Chloro Group

| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ (Aryl/Vinyl Boronic Acid) | Pd(PPh₃)₄ or Pd(OAc)₂ / Ligand, Base (e.g., K₂CO₃) | C-C (sp²-sp²) |

| Buchwald-Hartwig | R¹R²NH (Primary/Secondary Amine) | Pd₂(dba)₃ / Ligand (e.g., BINAP), Base (e.g., NaOtBu) | C-N |

| Sonogashira | R-C≡CH (Terminal Alkyne) | PdCl₂(PPh₃)₂ / CuI, Base (e.g., Et₃N) | C-C (sp²-sp) |

| Negishi | R-ZnX (Organozinc Halide) | Pd(PPh₃)₄ or NiCl₂(dppe) | C-C |

| Cross-Electrophile | R-Br (Alkyl Bromide) | NiBr₂ / Ligand (e.g., Bathophenanthroline), Mn⁰ or Zn⁰ | C-C (sp²-sp³) |

Applications of 2 Chloro 4 Valerylpyridine As a Synthetic Intermediate and Building Block

Role in the Construction of Complex Heterocyclic Systems

The pyridine (B92270) ring is a fundamental scaffold in a vast number of biologically active compounds and functional materials. Chlorinated pyridines, such as 2-Chloro-4-valerylpyridine, are particularly useful starting materials for the synthesis of more complex, fused heterocyclic systems. The chlorine atom can be readily displaced by various nucleophiles, allowing for the introduction of diverse functional groups and the formation of new rings.

While specific research detailing the direct use of this compound in the synthesis of complex heterocyclic systems is not extensively documented in publicly available literature, the general reactivity of 2-chloropyridines is well-established. For instance, similar 2-chloropyridine derivatives are employed in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, which are crucial steps in building polycyclic aromatic and heteroaromatic structures. The valeryl group at the 4-position can also participate in cyclization reactions or be modified to introduce further complexity.

Precursor for Advanced Organic Materials and Specialty Polymers

The development of advanced organic materials and specialty polymers often relies on the use of functionalized monomers that can be polymerized to create materials with specific electronic, optical, or mechanical properties. While direct polymerization of this compound is not a commonly cited application, its derivatives could potentially serve as monomers.

The pyridine moiety is known to impart specific properties to polymers, such as thermal stability and the ability to coordinate with metals. The reactive chlorine atom could be utilized for post-polymerization modification, allowing for the fine-tuning of the polymer's properties. The valeryl side chain could also influence the polymer's solubility and morphology.

Utility in the Synthesis of Agrochemical Intermediates and Modulators

Chlorinated pyridines are a well-known class of compounds in the agrochemical industry, serving as key intermediates in the synthesis of various pesticides, herbicides, and fungicides. For example, 2-chloro-5-methylpyridine is a known intermediate for insecticides. google.com The structural features of this compound make it a plausible candidate for the synthesis of novel agrochemical agents.

The 2-chloro-4-aminopyridine scaffold, a related structure, is an important intermediate in the production of phytokinins, which are plant growth regulators. google.com This highlights the potential for derivatives of this compound to be explored for similar biological activities in an agricultural context.

Building Block for Diverse Pharmaceutical Scaffolds and Chemical Probes

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of approved drugs. nih.gov The ability to functionalize the pyridine ring at various positions is crucial for developing new therapeutic agents. This compound offers a platform for creating a library of derivatives that can be screened for biological activity.

The chlorine atom can be substituted with various amines, alcohols, or thiols to introduce different pharmacophores. The valeryl group can be modified to explore structure-activity relationships. While specific examples of pharmaceuticals derived directly from this compound are not readily found in the literature, the general importance of chlorinated heterocycles in drug discovery is well-established. nih.gov

Furthermore, the development of chemical probes, which are small molecules used to study biological processes, often utilizes versatile building blocks. nih.gov The reactivity of this compound makes it a suitable starting point for the synthesis of novel chemical probes to investigate new biological targets.

Development of Novel Reagents and Catalysts from this compound Derivatives

Pyridine-based ligands are widely used in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring can coordinate to metal centers, and the substituents on the ring can modulate the electronic and steric properties of the resulting catalyst.

Derivatives of this compound could be synthesized to act as ligands for various metal-catalyzed reactions. The chlorine atom provides a handle for introducing other coordinating groups, and the valeryl chain could influence the solubility and stability of the catalyst. While specific catalysts derived from this compound are not prominent in the literature, the foundational principles of ligand design suggest its potential in this area.

Future Research Directions and Emerging Trends for 2 Chloro 4 Valerylpyridine Studies

Innovations in Green Chemistry Approaches for Sustainable Synthesis

The chemical industry is increasingly focusing on sustainable practices, and the synthesis of pyridine (B92270) derivatives is no exception. Future research on 2-Chloro-4-valerylpyridine will likely prioritize the development of environmentally benign synthetic routes that minimize waste, reduce energy consumption, and utilize renewable resources.

Key areas of innovation include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. organic-chemistry.orgtandfonline.comeurekaselect.comnih.gov This technology can significantly reduce reaction times, often from hours to minutes, and improve yields compared to conventional heating methods. organic-chemistry.org For the synthesis of this compound, microwave-assisted approaches could be explored for various steps, including the core pyridine ring formation and the introduction of the chloro and valeryl substituents. The use of solvent-free or solid-supported reactions under microwave conditions further enhances the green credentials of this technique. nih.gov

Biocatalysis: The use of enzymes or whole-cell systems for chemical transformations offers a highly selective and environmentally friendly alternative to traditional chemical methods. rsc.orgnih.gov Research is ongoing to develop biocatalytic routes to substituted pyridines from sustainable sources. ukri.org For this compound, future studies could investigate the potential of lipases for the enzymatic resolution of intermediates or the use of engineered microorganisms to produce key precursors. nih.gov This approach not only aligns with green chemistry principles but also offers the potential for enantioselective synthesis, which is crucial for pharmaceutical applications.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation. beilstein-journals.orgtechnologynetworks.comacs.orgacs.org The synthesis of pyridine derivatives in flow systems has been shown to increase yields and reduce production costs. vcu.edu Implementing a flow-based synthesis for this compound could lead to a more efficient and scalable manufacturing process. vcu.edunih.gov

Ionic Liquids: Pyridinium-based ionic liquids are being investigated as green reaction media due to their low volatility, thermal stability, and potential for recyclability. nih.govnih.govalfa-chemistry.comalfa-chemistry.comrsc.org These solvents can act as both the solvent and the catalyst in certain reactions. alfa-chemistry.com Exploring the use of ionic liquids in the synthesis of this compound could lead to cleaner reaction profiles and easier product isolation.

| Green Chemistry Approach | Potential Benefits for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency. organic-chemistry.org |

| Biocatalysis | High selectivity, use of renewable resources, mild reaction conditions. rsc.orgukri.org |

| Flow Chemistry | Enhanced safety, scalability, and process control. beilstein-journals.orgvcu.edu |

| Ionic Liquids | Recyclable reaction media, potential for improved reaction rates and selectivity. nih.govalfa-chemistry.com |

Exploration of Novel Catalytic Systems and Reaction Conditions

The development of new catalytic systems is a cornerstone of modern organic synthesis. For this compound, future research will undoubtedly focus on discovering more efficient and selective catalysts for its synthesis and functionalization.

Emerging trends in this area include:

Palladium-Catalyzed Cross-Coupling: Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.orgacs.orgsigmaaldrich.comtcichemicals.com While challenges exist with pyridine substrates, new ligands and reaction conditions are continuously being developed to overcome these limitations. rsc.org For instance, the use of pyridine sulfinates as coupling partners in palladium-catalyzed reactions has shown great promise. rsc.orgtcichemicals.com Future work could involve applying these advanced palladium-catalyzed methods for the derivatization of the 2-chloro position of this compound.

Nickel-Catalyzed Reactions: Nickel catalysts are gaining prominence as a more sustainable and cost-effective alternative to palladium for cross-coupling and C-H functionalization reactions. rsc.org Research into nickel-catalyzed C-H activation of pyridines is an active area, offering new ways to introduce functional groups directly onto the pyridine ring. rsc.org

Photocatalysis: Visible-light photocatalysis has revolutionized organic synthesis by enabling the activation of chemical bonds under mild conditions. nih.govnih.govacs.orgacs.orgurv.cat This technology has been successfully applied to the C-H functionalization of pyridines. nih.govacs.org Future studies could explore photocatalytic methods to introduce the valeryl group or other substituents onto the pyridine core, potentially offering novel reaction pathways with high regioselectivity.

C-H Activation: The direct functionalization of C-H bonds is a highly atom-economical approach to creating complex molecules. rsc.orgbeilstein-journals.orgnih.govrsc.orgacs.org Significant progress has been made in the transition-metal-catalyzed C-H functionalization of pyridines, allowing for the selective introduction of alkyl, aryl, and other groups. beilstein-journals.orgnih.gov Applying these methodologies to this compound could open up new avenues for creating a diverse range of derivatives.

High-Throughput Experimentation and Automation in Reaction Optimization

To accelerate the discovery of new reactions and optimize existing ones, high-throughput experimentation (HTE) and laboratory automation are becoming indispensable tools. nih.govwhiterose.ac.ukresearchgate.net

Future research on this compound will likely leverage these technologies to:

Rapidly Screen Catalysts and Reaction Conditions: HTE platforms can be used to quickly evaluate a large number of catalysts, ligands, solvents, and other reaction parameters to identify the optimal conditions for the synthesis of this compound and its derivatives.

Generate Compound Libraries: Automated synthesis platforms can be employed to create libraries of related compounds by systematically varying the substituents on the pyridine ring. nih.govwhiterose.ac.ukresearchgate.net This approach is particularly valuable for drug discovery and materials science research, where a diverse set of molecules is needed for screening.

Advanced Spectroscopic and Computational Techniques for Deeper Insight

A deeper understanding of the structure, reactivity, and reaction mechanisms of this compound will be crucial for its future development. Advanced analytical and computational techniques will play a pivotal role in this endeavor.

Advanced NMR and Mass Spectrometry: Modern spectroscopic techniques, such as two-dimensional NMR and high-resolution mass spectrometry (HRMS), are essential for the unambiguous characterization of this compound and its derivatives. nih.govnih.govcdc.govtandfonline.com These techniques provide detailed information about the molecular structure and can be used to analyze complex reaction mixtures. LC-MS/MS methods are particularly powerful for quantifying pyridine nucleotides and related compounds in biological samples. nih.gov

Computational Chemistry: Density Functional Theory (DFT) and other computational methods are increasingly used to predict the reactivity of molecules and to elucidate reaction mechanisms. acs.org Computational studies on this compound could provide valuable insights into its electronic properties, preferred conformations, and the transition states of potential reactions, thereby guiding experimental design.

Expanding the Scope of Derivatization and Application in Diverse Chemical Fields

The true potential of this compound lies in its versatility as a building block for the synthesis of more complex molecules with valuable properties. Future research will focus on expanding its derivatization and exploring its applications in various fields.

Medicinal Chemistry: Pyridine scaffolds are present in a large number of FDA-approved drugs. rsc.orgacs.orgnih.govrsc.orgresearchgate.net The 2-chloro-4-acylpyridine motif is a common starting point for the synthesis of pharmaceutical intermediates. google.com Future work will likely involve the synthesis of a wide array of this compound derivatives and their evaluation for various biological activities, including antibacterial, antifungal, and anticancer properties. nih.govnih.gov

Agrochemicals: Pyridine-containing compounds are also widely used in the agrochemical industry. vcu.edursc.org The derivatization of this compound could lead to the discovery of new herbicides, insecticides, or fungicides.

Materials Science: The pyridine ring is a valuable component in the design of functional materials, including polymers and dyes for live-cell imaging. acs.org The specific substitution pattern of this compound could be exploited to create novel materials with tailored electronic and optical properties.

| Research Area | Focus | Potential Impact |

| Medicinal Chemistry | Synthesis of novel bioactive compounds. | Discovery of new drugs for various diseases. nih.gov |

| Agrochemicals | Development of new crop protection agents. | Improved agricultural productivity and sustainability. vcu.edu |

| Materials Science | Creation of functional polymers and dyes. | Advancements in electronics, optics, and bio-imaging. acs.org |

Q & A

Q. What are the common synthetic routes for 2-Chloro-4-valerylpyridine, and what key reaction conditions influence yield?

Methodological Answer: Synthesis of this compound typically involves halogenation and valeryl group introduction. Key steps include:

- Nucleophilic substitution : Use amines or alcohols in polar solvents (e.g., DMF, DMSO) at 60–100°C to replace the chloro group .

- Acylation : Introduce the valeryl group via Friedel-Crafts acylation using AlCl₃ or BF₃ as catalysts in anhydrous conditions .

- Optimization : Yield depends on solvent polarity, temperature control, and catalyst stoichiometry. For example, excess AlCl₃ may lead to by-products, necessitating careful titration .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

Methodological Answer:

- FT-IR : Identify C-Cl stretching (650–750 cm⁻¹) and carbonyl (C=O) vibrations (1680–1720 cm⁻¹). Use scaling factors (e.g., 0.967 for B3-LYP/6-31G(d)) to align computed and experimental frequencies .

- NMR : Prioritize ¹H NMR for valeryl chain protons (δ 1.2–2.5 ppm) and ¹³C NMR for pyridine ring carbons (δ 120–160 ppm). Compare with density functional theory (DFT)-predicted shifts for validation .

- Mass Spectrometry : Look for molecular ion peaks at m/z corresponding to C₁₁H₁₃ClNO (exact mass: 210.07) and fragment ions from valeryl cleavage .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reactions .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent hydrolysis by-products .

- Waste Disposal : Collect halogenated waste in sealed containers for incineration, adhering to EPA guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Methodological Answer: Contradictions often arise from assay variability or structural ambiguities. Mitigation strategies include:

- Standardized Assays : Replicate anti-HIV or cytotoxicity studies using consistent cell lines (e.g., MT-4 lymphocytes) and control compounds (e.g., AZT) .

- Structural Verification : Confirm purity via HPLC (>98%) and crystallography (e.g., CCDC deposition) to rule out isomer interference .

- Meta-Analysis : Cross-reference data with analogs (e.g., 4-chlorophenyl derivatives) to identify structure-activity trends .

Q. What strategies optimize regioselectivity in the functionalization of this compound to minimize by-product formation?

Methodological Answer:

- Directing Groups : Use Pd-catalyzed C-H activation with pyridine as an endogenous directing group. For example, employ Pd(OAc)₂ with ligands (e.g., PPh₃) to favor substitution at the 4-position .

- Solvent Effects : Non-polar solvents (toluene) enhance regioselectivity by stabilizing transition states via π-π interactions .

- Kinetic Control : Lower reaction temperatures (−20°C) favor thermodynamically unstable but regioselective products .

Q. How do computational methods like DFT aid in predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Transition State Modeling : Calculate activation energies for SNAr (nucleophilic aromatic substitution) pathways using B3-LYP/6-31G(d) to identify favored sites (e.g., para vs. meta substitution) .

- Charge Distribution Analysis : Map electrostatic potential surfaces to predict nucleophile attack sites. The chloro group’s electron-withdrawing effect directs nucleophiles to the 4-valeryl position .

- Solvent Simulations : Use COSMO-RS to model solvent effects on reaction barriers, guiding solvent selection (e.g., DMF vs. THF) .

Q. What experimental approaches validate the proposed reaction mechanisms for this compound under varying catalytic conditions?

Methodological Answer:

- Isotopic Labeling : Use ¹⁸O-labeled valeryl chloride to track acyl group transfer via mass spectrometry .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of C₆H₅Cl vs. C₆D₅Cl derivatives to distinguish between concerted and stepwise mechanisms .

- In Situ Monitoring : Employ Raman spectroscopy to detect transient intermediates (e.g., Meisenheimer complexes) during SNAr reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.